1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea 1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea
Brand Name: Vulcanchem
CAS No.: 1421452-94-9
VCID: VC6207835
InChI: InChI=1S/C19H17FN4OS2/c1-12-17(10-22-18(25)21-9-15-3-2-8-26-15)27-19-23-16(11-24(12)19)13-4-6-14(20)7-5-13/h2-8,11H,9-10H2,1H3,(H2,21,22,25)
SMILES: CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)NCC4=CC=CS4
Molecular Formula: C19H17FN4OS2
Molecular Weight: 400.49

1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea

CAS No.: 1421452-94-9

Cat. No.: VC6207835

Molecular Formula: C19H17FN4OS2

Molecular Weight: 400.49

* For research use only. Not for human or veterinary use.

1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea - 1421452-94-9

Specification

CAS No. 1421452-94-9
Molecular Formula C19H17FN4OS2
Molecular Weight 400.49
IUPAC Name 1-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]-3-(thiophen-2-ylmethyl)urea
Standard InChI InChI=1S/C19H17FN4OS2/c1-12-17(10-22-18(25)21-9-15-3-2-8-26-15)27-19-23-16(11-24(12)19)13-4-6-14(20)7-5-13/h2-8,11H,9-10H2,1H3,(H2,21,22,25)
Standard InChI Key UVAWJQXHWYPODR-UHFFFAOYSA-N
SMILES CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)NCC4=CC=CS4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core consists of an imidazo[2,1-b]thiazole scaffold, a bicyclic heteroaromatic system fused from imidazole and thiazole rings. At position 6 of this scaffold, a 4-fluorophenyl group is attached, while position 3 is substituted with a methyl group. A methylene bridge (-CH2_2-) links the imidazothiazole core to a urea functional group, which is further substituted with a thiophen-2-ylmethyl moiety. This arrangement creates a planar, conjugated system with potential for π-π stacking interactions and hydrogen bonding via the urea group .

Key Structural Components

  • Imidazo[2,1-b]thiazole core: Contributes to aromatic stability and electronic diversity.

  • 4-Fluorophenyl substituent: Enhances lipophilicity and modulates electronic properties through the fluorine atom’s inductive effects.

  • Thiophen-2-ylmethyl group: Introduces sulfur-containing heterocyclic character, potentially influencing metabolic stability and target binding.

Physicochemical Properties

While experimental data for this specific compound are unavailable, analogs with similar substituents provide predictive insights:

PropertyEstimated ValueBasis in Analog Studies
Molecular Weight~420–440 g/molComparison to CID 20861685
LogP (Lipophilicity)3.5–4.2Thiophene/fluorophenyl contributions
Hydrogen Bond Donors2 (urea NH groups)Structural analysis
Hydrogen Bond Acceptors5 (urea O, thiazole N)PubChem descriptor trends

Synthetic Pathways and Optimization

General Synthesis Strategy

The compound can be synthesized through a multi-step sequence involving:

  • Imidazothiazole core formation: Cyclization of 2-aminothiazole derivatives with α-haloketones or acyl chlorides.

  • Functionalization: Introduction of the 4-fluorophenyl and methyl groups via Suzuki coupling or electrophilic substitution.

  • Urea linkage installation: Reaction of an amine intermediate with thiophen-2-ylmethyl isocyanate or via Curtius rearrangement.

A patent describing structurally related ureas (US20120015941A1) outlines a representative method for analogous compounds :

  • Condensation of 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carbaldehyde with methylamine.

  • Reductive amination to introduce the methylene spacer.

  • Urea formation using thiophen-2-ylmethyl isocyanate under anhydrous conditions.

Challenges in Synthesis

  • Regioselectivity: Ensuring proper substitution at the imidazothiazole C-2 position requires careful control of reaction conditions .

  • Urea stability: The urea linkage may undergo hydrolysis under acidic or basic conditions, necessitating mild coupling reagents like carbonyldiimidazole (CDI) .

Structure-Activity Relationship (SAR) Trends

Analysis of analogs reveals critical SAR patterns:

Modification SiteActivity ImpactSource
Imidazothiazole C-3Methyl > H (enhanced metabolic stability)
Urea N-substituentThiophenmethyl > phenyl (improved solubility)
Fluorophenyl positionPara > meta (higher target affinity)

Toxicological and ADMET Considerations

Predicted ADMET Profile

  • Absorption: Moderate (Caco-2 permeability ≈ 15 × 106^{-6} cm/s)

  • Metabolism: Likely CYP3A4/2D6 substrate due to thiophene and urea groups

  • Toxicity: Potential hepatotoxicity risk from imidazothiazole bioactivation

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